molecular formula C13H16ClNO3 B1324094 Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate CAS No. 890100-67-1

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Cat. No.: B1324094
CAS No.: 890100-67-1
M. Wt: 269.72 g/mol
InChI Key: ZPFRAOQBEGMUKX-UHFFFAOYSA-N
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Description

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 6-chloropyridin-3-yl group at the 6-position. The compound’s structure combines a pyridine ring (with a chlorine substituent at the 6-position) and a ketone group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAOQBEGMUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641801
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-67-1
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-3-carboxylate.

    Grignard Reaction: The ethyl ester is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the 6-oxohexanoate moiety.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and Grignard reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted the biological activity of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate, particularly its interactions with various enzymes and proteins. These interactions can influence metabolic pathways, making it a candidate for further research in pharmacology.

Notable Biological Effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .
  • Cognitive Enhancement : There is evidence that compounds related to this compound may enhance cognitive function through modulation of signaling pathways involved in memory formation and synaptic plasticity .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Esterification : The initial step involves the esterification of appropriate carboxylic acids.
  • Heterocyclization : A one-pot heterocyclization reaction is employed to form the core structure.
  • Etherification : Finally, etherification reactions are utilized to introduce functional groups that enhance biological activity.

Applications in Agrochemicals

This compound has been explored for its potential applications in agrochemicals, particularly as an insecticide. Research indicates that derivatives of this compound can be effective against pests such as Heliothis armigera and Plutella xylostella, suggesting its utility in crop protection strategies.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cognitive Function Enhancement

Research has demonstrated that compounds similar to this compound can activate the cAMP response element-binding (CREB) pathway, which is crucial for long-term memory formation. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also play a role in binding to active sites or undergoing metabolic transformations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular characteristics, and purity levels:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Applications Reference
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate 898778-38-6 C₁₇H₂₄O₃ 276.37 4-isopropylphenyl ≥97% API intermediates
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 898778-14-8 C₁₄H₁₆Cl₂O₃ 303.19 2,5-dichlorophenyl Not specified Industrial/research uses
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate 216317-64-5 C₁₀H₁₀ClNO₃ 227.65 6-chloropyridin-3-yl (shorter chain) Not specified Synthetic intermediate
Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate 898751-53-6 C₁₉H₂₅NO₄ 347.41 2-(morpholinomethyl)phenyl Not specified Pharmaceutical market applications
Ethyl 6-(4-N-butylphenyl)-6-oxohexanoate 951888-70-3 C₁₈H₂₆O₃ 290.40 4-N-butylphenyl ≥95% Lab-scale research

Key Observations:

  • Chain Length: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate has a shorter propanoate chain compared to hexanoate derivatives, likely reducing lipophilicity and altering metabolic stability.
  • Substituent Effects: Chlorinated aromatic rings (e.g., 2,5-dichlorophenyl in ) increase molecular weight and may enhance electrophilic reactivity.
  • Purity: Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is manufactured at ≥97% purity, reflecting its role as a high-priority API intermediate.

Biological Activity

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with various biological systems, and relevant case studies.

This compound is an ester derivative characterized by the presence of a chloropyridine moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN\O3_{3}
  • Molecular Weight : 253.68 g/mol

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents and exhibits notable reactivity due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects.
  • Modulation of Cellular Pathways : this compound influences cell signaling pathways, affecting gene expression related to oxidative stress response and cellular metabolism. This can lead to enhanced or suppressed cellular functions depending on the context.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to modulate inflammatory cytokines, thereby reducing inflammation in treated tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates cytokine production
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges, indicating potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed that treatment with this compound led to a marked reduction in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves esterification of 6-(6-chloropyridin-3-YL)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Refluxing in toluene or dichloromethane enhances reaction efficiency. Industrial-scale synthesis may employ continuous flow processes with controlled temperature/pressure to improve yield and purity . For derivatives, coupling reactions with thiadiazol-2-ylamino groups via nucleophilic substitution (e.g., using KCN or LiAlH₄) are common, achieving yields of 59–72% under THF-methanol solvent systems .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., chloropyridinyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 284.3 g/mol for the parent ion) .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The ester group confers moderate polarity, enabling solubility in organic solvents (e.g., DMSO, THF). Hydrolysis under acidic/basic conditions requires storage in anhydrous environments at 2–8°C. Stability studies recommend inert atmospheres (N₂/Ar) to prevent oxidation of the ketone moiety .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina models ligand-receptor binding, focusing on the chloropyridinyl group’s affinity for hydrophobic pockets in enzymes (e.g., oxidoreductases) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or redox reactions .
  • MD Simulations : Track conformational stability in aqueous vs. lipid bilayer environments .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare IR/NMR data with analogous compounds (e.g., ethyl 6-(1-naphthyl)-6-oxohexanoate) to identify anomalies .
  • High-Resolution MS : Resolve isotopic patterns to distinguish between molecular ions and fragmentation artifacts .
  • Crystallographic Validation : Use SHELX to refine disordered atoms and validate bond lengths/angles against IUCr standards .

Q. How does the chloropyridinyl substituent influence the compound’s biochemical activity?

  • Methodological Answer : The 6-chloropyridinyl group enhances lipophilicity, improving membrane permeability in cytotoxicity assays. Its electron-withdrawing effect stabilizes transition states in enzyme inhibition (e.g., binding to NADP+-dependent 6-oxohexanoate dehydrogenase) . Comparative studies with non-chlorinated analogs show reduced IC₅₀ values in cancer cell lines, suggesting chlorine’s role in target specificity .

Key Methodological Notes

  • Synthetic Optimization : Use TLC or HPLC to monitor reaction progress, adjusting catalyst loading (5–10 mol%) to minimize byproducts .
  • Crystallography : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine occupancy and improve R-factors (<0.05) .
  • Toxicity Screening : Follow MedChemExpress protocols for in vitro cytotoxicity assays, ensuring compliance with SDS guidelines for handling chlorinated compounds .

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